molecular formula C7H13BCl2O2 B1589415 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 83622-41-7

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1589415
CAS RN: 83622-41-7
M. Wt: 210.89 g/mol
InChI Key: GQFQFYFLABSDDS-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DCMTMD) is a boron-containing compound that has recently gained attention due to its potential applications in a variety of scientific fields. DCMTMD was first synthesized in the early 2000s and has since been studied extensively for its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of modified phenylboronic acid derivatives, including 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been explored for its potential in inhibiting serine proteases such as thrombin. These compounds displayed weak N–B coordination, indicating a specific chemical interaction (Spencer et al., 2002).
  • The structure of a similar compound, 2,2′-(2,3-dimethyl-2,3-butanediyldioxy)bis­(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), was studied, highlighting the distinct bonding and conformation of boron atoms in this class of compounds (Clegg et al., 1996).

Electroc hemical Properties

  • The electrochemical properties of sulfur-containing organoboron compounds, including variants of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been analyzed. These studies are vital for understanding the oxidation potential and reactivity of these compounds, which is crucial in various chemical reactions (Tanigawa et al., 2016).

Catalysis and Polymerization

  • Research has been conducted on the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in catalytic processes. For instance, the Rhodium- and Ruthenium-Catalyzed Dehydrogenative Borylation of Vinylarenes used pinacolborane, a related compound, for regio- and stereodefined synthesis (Murata et al., 2002).
  • Additionally, the compound has been utilized in the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating its importance in advanced polymer synthesis (Yokozawa et al., 2011).

Biological Applications

  • A study designed and synthesized pinacolyl boronate-substituted stilbenes, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as novel lipogenic inhibitors. These compounds showed potential in suppressing lipogenic gene expression, indicating a possible therapeutic application in lipid-lowering drugs (Das et al., 2011).

Future Directions

Research on MXenes, including this compound, continues to expand. Scientists are exploring new compositions, applications, and properties. The field of 2D materials offers exciting possibilities for materials science, electronics, and more .

properties

IUPAC Name

2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BCl2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFQFYFLABSDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453031
Record name 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

83622-41-7
Record name 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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